N-(4,4-difluorocyclohexyl)-1-(methylsulfonyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(4,4-difluorocyclohexyl)-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22F2N2O3S/c1-21(19,20)17-8-4-10(5-9-17)12(18)16-11-2-6-13(14,15)7-3-11/h10-11H,2-9H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVFPQLPEREZHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2CCC(CC2)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,4-difluorocyclohexyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic compound with potential therapeutic applications. Its molecular formula is C13H22F2N2O3S, and it has garnered attention for its biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.
- Molecular Formula : C13H22F2N2O3S
- Molecular Weight : 324.39 g/mol
- IUPAC Name : this compound
The biological activity of this compound is largely attributed to its structural components, particularly the piperidine ring and the methylsulfonyl group. These moieties are known to interact with various biological targets:
- Enzyme Inhibition : Compounds with piperidine structures often exhibit enzyme inhibitory properties. For instance, derivatives of piperidine have been shown to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .
- Antitumor Activity : Similar compounds have demonstrated significant antitumor effects by acting on specific pathways involved in cancer progression. The inhibition of the Sonic Hedgehog pathway has been noted in related piperidine derivatives, suggesting a potential mechanism for this compound as well .
Biological Assays and Findings
The efficacy of this compound has been evaluated through various biological assays:
Antibacterial Activity
The compound has been tested against several bacterial strains. Preliminary results indicate moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak |
Enzyme Inhibition
Inhibition studies have shown that the compound exhibits significant activity against urease and AChE:
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 2.14 ± 0.003 |
| Urease | 0.63 ± 0.001 |
These findings suggest that the compound could be a candidate for further development in treating conditions related to these enzymes.
Case Studies and Research Findings
Several studies have documented the biological effects of similar piperidine derivatives:
- Antitumor Studies : Research indicated that piperidine derivatives can inhibit tumor growth by targeting specific cellular pathways associated with cancer proliferation .
- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases .
Scientific Research Applications
N-(4,4-difluorocyclohexyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a research compound with the molecular formula C13H22F2N2O3S and a molecular weight of 324.39 g/mol. This compound has potential therapeutic applications and has garnered attention for its biological activities, particularly in pharmacology.
The biological activity of this compound is largely attributed to its structural components, including the piperidine ring and the methylsulfonyl group, which are known to interact with various biological targets.
Enzyme Inhibition Piperidine structures often exhibit enzyme inhibitory properties. For example, derivatives of piperidine have been shown to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. this compound has demonstrated significant activity against urease and AChE:
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 2.14 ± 0.003 |
| Urease | 0.63 ± 0.001 |
Antitumor Activity Similar compounds have demonstrated antitumor effects by acting on specific pathways involved in cancer progression. The inhibition of the Sonic Hedgehog pathway has been noted in related piperidine derivatives, suggesting a potential mechanism for this compound as well.
Antibacterial Activity The compound has been tested against several bacterial strains. Preliminary results indicate moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak |
Related Research
Several studies have documented the biological effects of similar piperidine derivatives:
- Antitumor Studies Research indicated that piperidine derivatives can inhibit tumor growth by targeting specific cellular pathways associated with cancer proliferation.
- Neuroprotective Effects Some derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases. KYN metabolites have garnered significant attention in neurobiology, particularly through their modulation of NMDA receptors .
Comparison with Similar Compounds
Piperidine-Carboxamide Derivatives with Antiviral Activity
Two closely related piperidine-carboxamide analogs (Scheme 4 and Scheme 6 in ) were reported as SARS-CoV-2 inhibitors in 2021 (Table 1):
(R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide
(R)-N-((2-Methoxypyridin-4-yl)methyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide
Key Structural Differences:
- Target Compound : Features a 4,4-difluorocyclohexyl group and methylsulfonyl substituent.
- Analog 1 : Substituted with a 4-fluorobenzyl group and naphthalene-derived side chain.
- Analog 2 : Includes a 2-methoxypyridinylmethyl group and naphthalene side chain.
Functional Implications :
- The naphthalene moiety in analogs 1 and 2 may enhance hydrophobic interactions with viral protease pockets, contributing to their reported inhibitory activity against SARS-CoV-2 .
- The 4,4-difluorocyclohexyl group in the target compound could offer superior metabolic stability compared to the fluorobenzyl or methoxypyridinyl groups, which are prone to oxidative metabolism.
Table 1: Structural and Functional Comparison of Piperidine-Carboxamide Derivatives
Benzimidazole Derivatives with Shared Substituents
A 2008 patent () describes N-{2-tert-butyl-1-[(4,4-difluorocyclohexyl)methyl]-1H-benzimidazol-5-yl}ethanesulfonamide salts , which share the 4,4-difluorocyclohexyl group but differ in core structure (Table 2).
Key Structural Differences:
- Target Compound : Piperidine-carboxamide core with methylsulfonyl.
- Patent Compound : Benzimidazole core with ethanesulfonamide and tert-butyl groups.
Functional Implications :
Table 2: Comparison with Benzimidazole Derivatives
| Compound Name | Core Structure | Key Substituents | Application | Source |
|---|---|---|---|---|
| Target Compound | Piperidine-carboxamide | 4,4-Difluorocyclohexyl, methylsulfonyl | Not explicitly reported | - |
| Patent Compound (AstraZeneca) | Benzimidazole | 4,4-Difluorocyclohexyl, ethanesulfonamide | Crystalline salt forms |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
